molecular formula C20H20ClN3O3 B2682758 5-chloro-N-[2-(1H-indol-1-yl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide CAS No. 1903014-59-4

5-chloro-N-[2-(1H-indol-1-yl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide

Cat. No.: B2682758
CAS No.: 1903014-59-4
M. Wt: 385.85
InChI Key: KLHYLTNDHZDMNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-[2-(1H-indol-1-yl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide is a complex organic compound that features an indole moiety, a pyridine ring, and an oxolane group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

The role of 5-chloro-N-[2-(1H-indol-1-yl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide in biochemical reactions is quite significant. It has been found to interact with various enzymes and proteins

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is known to interact with various enzymes and cofactors

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes. While it is known to interact with various transporters or binding proteins

Preparation Methods

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-[2-(1H-indol-1-yl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide is unique due to its combination of an indole moiety, a pyridine ring, and an oxolane group, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets and exhibit a broad spectrum of biological activities .

Properties

IUPAC Name

5-chloro-N-(2-indol-1-ylethyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3/c21-17-11-15(12-23-20(17)27-16-6-10-26-13-16)19(25)22-7-9-24-8-5-14-3-1-2-4-18(14)24/h1-5,8,11-12,16H,6-7,9-10,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHYLTNDHZDMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=C(C=N2)C(=O)NCCN3C=CC4=CC=CC=C43)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.